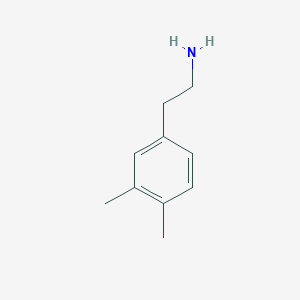

3,4-Dimethylphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUVSNUSQIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328422 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-14-6 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17283-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Neurochemical and Neuropharmacological Investigations of 3,4 Dimethylphenethylamine

Receptor Binding Profiles and Ligand Affinity Studies

The interaction of 3,4-DMePEA with various receptors is a key determinant of its pharmacological profile. Phenethylamine (B48288) analogues are known to interact with a range of monoamine receptors, which are crucial for mood, cognition, and various physiological processes.

Interaction with Monoamine Receptors, including Serotonin (B10506), Dopamine (B1211576), and Adrenergic Receptors

Phenethylamine and its derivatives are structurally similar to endogenous catecholamines like dopamine and norepinephrine (B1679862), as well as stimulants like amphetamine. mdpi.com This structural similarity suggests they may act as agonists at adrenergic receptors and the human trace amine-associated receptor 1 (TAAR1). mdpi.com

While specific binding affinity data for 3,4-DMePEA at serotonin, dopamine, and adrenergic receptors are not extensively detailed in the available literature, studies on related compounds provide a framework for its expected interactions. For instance, many phenethylamine analogues activate multiple adrenergic receptor subtypes (ADRα1A, α1B, α1D, α2A, β1, β2) and TAAR1. mdpi.com The structurally related compound 3,4-Dimethoxyphenethylamine (B193588) (DMPEA) exhibits weak affinity for serotonin receptors. wikipedia.org

A study on various phenethylamine analogues found that many act as agonists at human adrenergic receptors and TAAR1. For example, N,N-dimethylphenethylamine, a close structural relative, activates TAAR1 with an EC₅₀ value of 21 µM. mdpi.com

Interactive Data Table: TAAR1 Activation by Phenethylamine Analogues

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |

| Phenethylamine | 8.8 | 97 |

| N,N-dimethylphenethylamine | 21 | 64 |

| Higenamine | 0.98 | 93 |

| β-methylphenethylamine | 2.1 | 77 |

Data sourced from in vitro studies on human TAAR1. mdpi.com

Ligand-Receptor Interaction Modeling and Computational Studies

Computational models are valuable for predicting how ligands like 3,4-DMePEA bind to receptors at an atomic level. While specific computational studies for 3,4-DMePEA are limited, research on related receptors provides insight. For example, homology modeling has been used to understand ligand binding to the dopamine D3 receptor, a key target for neuropsychiatric disorders. nih.gov Such models, validated with experimental data, help to elucidate the structural basis for the binding of diverse ligands. nih.gov

These computational approaches can create pharmacophore models that describe the essential features of a ligand required for binding to a specific receptor site. nih.gov For G protein-coupled receptors (GPCRs) like the monoamine receptors, ligand binding is understood to stabilize specific receptor conformations, leading to receptor activation and dimerization. nih.gov

Neurotransmitter System Modulation

The influence of 3,4-DMePEA on neurotransmitter systems is a primary area of investigation, as this modulation underlies its potential physiological and behavioral effects.

Effects on Monoamine Neurotransmitter Levels and Turnover, including Serotonin, Dopamine, and Norepinephrine

Amphetamine-like compounds are known to significantly alter the levels of monoamine neurotransmitters. drugbank.com They can trigger the release of norepinephrine, dopamine, and serotonin, leading to increased extracellular concentrations. drugbank.com The turnover of these neurotransmitters, reflected by the levels of their metabolites like homovanillic acid (HVA) for dopamine and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin, is also affected. bpna.org.uk

While direct studies on 3,4-DMePEA's effect on neurotransmitter turnover are not specified, research on the parent compound, phenethylamine, shows it enhances monoaminergic activity. wikipedia.org Phentermine, another dimethylphenethylamine isomer, is believed to suppress appetite by maintaining high levels of catecholamines like dopamine and norepinephrine. hmdb.ca It may also indirectly affect leptin levels in the brain. hmdb.ca Animal studies with the related compound 2,5-dimethoxy-4-methylamphetamine (DOM) show it produces effects indicative of serotonin system activation. wikipedia.org

Mechanisms of Neurotransmitter Reuptake Inhibition and Release

Monoamine releasing agents typically enter the presynaptic neuron through monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). iiab.me Inside the neuron, they can induce the release of neurotransmitters from synaptic vesicles into the cytoplasm by causing a reverse transport action at the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgiiab.me

Furthermore, these compounds can act as agonists at the intracellular trace amine-associated receptor 1 (TAAR1). iiab.mewikipedia.org Activation of TAAR1 initiates a signaling cascade that leads to the phosphorylation of monoamine transporters. wikipedia.org This phosphorylation can result in the transporter working in reverse, pumping neurotransmitters out of the neuron and into the synaptic cleft, thereby increasing their extracellular levels. wikipedia.orgnih.gov This dual action—inhibiting reuptake and promoting release—is a hallmark of many phenethylamine derivatives. hmdb.caiiab.me

Enzymatic Interactions and Metabolic Pathways

The metabolism of 3,4-DMePEA is crucial for determining its duration of action and potential interactions. Phenethylamines are primarily metabolized by monoamine oxidases (MAO). wikipedia.orgnih.gov

MAO exists in two forms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. nih.gov Dopamine is metabolized by both isoforms. nih.gov Some phenethylamine derivatives can act as inhibitors of MAO. wikipedia.orghmdb.ca For example, the related compound 4-dimethylaminophenethylamine (4-DMAPEA) was found to be a nonselective and reversible MAO inhibitor. uchile.cl

In addition to MAO, cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are responsible for the metabolism of many phenethylamine-like drugs. hmdb.caresearchgate.net Inhibition of these enzymes by one compound can lead to significant drug-drug interactions by altering the metabolism and clearance of other substances. researchgate.net

Role of Monoamine Oxidase (MAO) in 3,4-Dimethylphenethylamine Metabolism

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters and various xenobiotic amines. frontiersin.org MAO exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. frontiersin.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine and benzylamine. frontiersin.org Both isoforms can metabolize dopamine. frontiersin.org

The structural characteristics of phenethylamine derivatives significantly influence their interaction with MAO enzymes. For instance, the presence of a methyl group on the α-carbon of the phenethylamine side chain can convert a compound from a selective MAO-B substrate into a selective MAO-A inhibitor. frontiersin.orgnih.gov This highlights the importance of the side chain in determining the pharmacological profile of these compounds.

Studies on related compounds provide insights into the potential metabolism of this compound. For example, 4-dimethylaminophenethylamine (4-DMAPEA), an achiral parent compound, has been shown to be a nonselective and reversible MAO inhibitor. uchile.cl In contrast, derivatives with an α-methyl group, such as 4-dimethylamino-α-methyl-phenethylamine (4-DMAA), are highly selective and reversible MAO-A inhibitors. uchile.cl This suggests that the presence and orientation of an α-methyl substituent are crucial for both the potency and selectivity of MAO inhibition. uchile.cl

Furthermore, N-substitution on the amine group of phenethylamine derivatives generally leads to a decrease in MAO-A inhibitory potency. frontiersin.org For instance, N-methyl derivatives of various amphetamines have about one-third the inhibitory potency of their primary amine counterparts. frontiersin.org Increasing the size of the N-substituent to ethyl or propyl groups further reduces MAO-A affinity. frontiersin.org

While direct studies on the MAO-catalyzed metabolism of this compound are not extensively detailed in the provided search results, the existing literature on structurally similar compounds suggests that it would likely be a substrate for MAO. The specific isoform preference (MAO-A vs. MAO-B) and whether it acts as an inhibitor or purely a substrate would depend on the precise structural features, which require further empirical investigation.

Other Enzymatic Biotransformations Relevant to Phenethylamine Derivatives

Beyond monoamine oxidase, other enzymatic systems are involved in the biotransformation of phenethylamine derivatives. The cytochrome P450 (CYP) family of enzymes, particularly CYP2D6, plays a significant role in the metabolism of many psychoactive substances, including phenethylamines. plos.orgresearchgate.net

For example, the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) involves O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA) by CYP2D6. plos.org This is followed by O-methylation of HHMA to 4-hydroxy-3-methoxymethamphetamine (HMMA) by catechol-O-methyltransferase (COMT). plos.org Genetic variations in CYP2D6 can lead to differences in the plasma concentrations of metabolites like HMMA. plos.org

Several amine stimulants found in dietary supplements have been shown to inhibit CYP2D6 and, to a lesser extent, CYP3A4. researchgate.net For instance, N-benzylphenethylamine is a relatively strong inhibitor of CYP2D6. researchgate.net Inhibition of these enzymes can lead to drug-drug or drug-supplement interactions, as the metabolism of other xenobiotics that are substrates for these enzymes would be affected. researchgate.net

The biotransformation of aromatic compounds, including phenethylamines, is a broad field of study. dokumen.pub The specific metabolic pathways for this compound would likely involve reactions such as hydroxylation of the aromatic ring and N-demethylation, catalyzed by various CYP enzymes. The resulting metabolites could then undergo further conjugation reactions before excretion. However, specific studies detailing these pathways for this compound are not available in the provided results.

Signal Transduction Pathways Activated by this compound

The interaction of phenethylamine derivatives with neurotransmitter systems suggests their ability to modulate various signal transduction pathways. While direct evidence for the specific pathways activated by this compound is limited, information on related compounds provides a framework for potential mechanisms.

Many substituted phenethylamines exert their effects by interacting with monoamine transporters and receptors. nih.gov These interactions can lead to an increase in the extracellular levels of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov For instance, chronic exposure to high doses of psychostimulants that increase synaptic dopamine can lead to the activation of intracellular signaling cascades. wikipedia.org This involves the activation of postsynaptic dopamine and glutamate (B1630785) receptors, which in turn trigger cAMP-dependent and calcium-dependent pathways, ultimately leading to increased CREB (cAMP response element-binding protein) phosphorylation. wikipedia.org

Furthermore, some phenethylamine derivatives have been shown to act as agonists at trace amine-associated receptor 1 (TAAR1). wikipedia.org TAAR1 activation can modulate the activity of dopamine transporters and influence dopamine signaling. N,N-Dimethylphenethylamine (N,N-DMPEA), for example, is suggested to be a TAAR1 agonist in humans. wikipedia.org

The interaction with serotonin receptors is another key mechanism for many psychoactive phenethylamines. wikipedia.org For instance, 3,4-dimethoxyphenethylamine (DMPEA) shows weak affinity for serotonin receptors. wikipedia.org The activation of specific serotonin receptor subtypes, such as 5-HT2A, is a common feature of hallucinogenic phenethylamines. nih.gov The activation of these G-protein coupled receptors initiates a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of various protein kinases, which ultimately mediate the physiological and behavioral effects of these compounds.

Given its structural similarity to other pharmacologically active phenethylamines, it is plausible that this compound could modulate one or more of these signal transduction pathways. However, dedicated research is necessary to elucidate the specific molecular targets and downstream signaling events associated with this compound.

Comparative Neuropharmacology with other Substituted Phenethylamines and Psychoactive Substances

The neuropharmacology of this compound can be understood in the context of other substituted phenethylamines and psychoactive substances. The phenethylamine scaffold is the basis for a wide range of compounds with diverse pharmacological effects, including stimulants, hallucinogens, and entactogens. nih.govbionity.com

Comparison with Stimulants: Amphetamine and methamphetamine are classic examples of stimulant phenethylamines. europa.eu They primarily act by increasing the release and blocking the reuptake of catecholamines, particularly dopamine and norepinephrine. nih.gov This leads to their characteristic stimulant effects. This compound, as a substituted phenethylamine, may share some of these stimulant properties, although its potency and specific mechanism of action would be influenced by the dimethyl substitution on the aromatic ring. N,N-Dimethylphenethylamine (N,N-DMPEA), a positional isomer of methamphetamine, is used in some supplements for its claimed stimulant effects. wikipedia.orgwikipedia.org

Comparison with Hallucinogens: Hallucinogenic phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine) and 2,5-dimethoxy-4-methylamphetamine (DOM), typically have methoxy (B1213986) groups on the aromatic ring and often act as agonists at serotonin 5-HT2A receptors. wikipedia.orgnih.gov The substitution pattern on the aromatic ring is critical for hallucinogenic activity. nih.gov While this compound lacks the methoxy groups characteristic of many hallucinogenic phenethylamines, its interaction with serotonin receptors cannot be ruled out without specific studies.

Comparison with Entactogens: MDMA (3,4-methylenedioxymethamphetamine) is the prototypical entactogen, known for producing unique subjective effects that are distinct from classical stimulants and hallucinogens. nih.gov MDMA is a potent releaser of serotonin, and also affects dopamine and norepinephrine systems. plos.org The methylenedioxy group is a key structural feature of MDMA. This compound does not possess this group, suggesting its pharmacological profile would likely differ from that of MDMA.

The table below provides a comparative overview of various substituted phenethylamines and their primary neuropharmacological characteristics.

| Compound | Substitution Pattern | Primary Mechanism of Action | Primary Pharmacological Class |

| Amphetamine | α-methyl | Dopamine and norepinephrine releaser | Stimulant |

| Methamphetamine | N,α-dimethyl | Potent dopamine and norepinephrine releaser | Stimulant |

| MDMA | 3,4-methylenedioxy, N-methyl | Serotonin, dopamine, and norepinephrine releaser | Entactogen |

| Mescaline | 3,4,5-trimethoxy | 5-HT2A receptor agonist | Hallucinogen |

| DOM | 2,5-dimethoxy, 4-methyl, α-methyl | 5-HT2A receptor agonist | Hallucinogen |

| 3,4-Dimethoxyphenethylamine (DMPEA) | 3,4-dimethoxy | Weak serotonin receptor affinity, MAO inhibitor | - |

| N,N-Dimethylphenethylamine (N,N-DMPEA) | N,N-dimethyl | TAAR1 agonist, 5-HT1A ligand | Stimulant (claimed) |

Behavioral Pharmacology and in Vivo Studies of 3,4 Dimethylphenethylamine

Animal Models for Assessing Behavioral Effects

A variety of animal models are available to researchers for the preclinical assessment of neuroactive compounds. The choice of model often depends on the specific research question, the behavioral domain of interest, and the desired throughput of the screening process.

The zebrafish (Danio rerio) has gained prominence as a powerful in vivo model for the high-throughput screening of neuroactive drugs. wikipedia.orgnih.govmdpi.com Several key advantages make zebrafish particularly well-suited for this purpose. Their small size, rapid external development, and the optical transparency of the embryos and larvae allow for the real-time visualization of developmental processes and the effects of chemical compounds. nih.govumassmed.edu Furthermore, the zebrafish genome shares a high degree of homology with that of humans, and their basic physiological and neurological pathways are well-conserved. mdpi.com

For neuroactive drug screening, zebrafish larvae can be arrayed in multi-well plates, enabling the simultaneous testing of numerous compounds at various concentrations. researchgate.net Automated tracking systems can then monitor and quantify a range of behavioral responses, including locomotor activity, startle responses to stimuli, and anxiety-like behaviors. umassmed.edunih.gov For instance, the larval diving response (LDR) is a recently developed high-throughput assay to assess anxiety-like behaviors in zebrafish larvae. biorxiv.org In this test, larvae are placed in individual wells of a multi-well plate, and their vertical movement in the water column is tracked over time. Anxiogenic compounds typically cause larvae to spend more time in the bottom of the well (diving response), while anxiolytic compounds reduce this behavior. biorxiv.orgresearchgate.net

Although specific studies on the effects of 3,4-Dimethylphenethylamine in zebrafish models are not yet widely published, the established high-throughput screening platforms using this organism present a valuable opportunity to rapidly assess its potential effects on locomotor activity, anxiety-like behaviors, and other neurobehavioral endpoints. biorxiv.orgresearchgate.net

Rodent models, primarily mice and rats, have historically been the cornerstone of behavioral neuropharmacology and remain indispensable for in-depth preclinical studies. nih.gov These models offer a high degree of face and construct validity for many human neuropsychiatric conditions. researchgate.netnih.gov The extensive characterization of their behavior and neurobiology allows for sophisticated investigations into the mechanisms of drug action.

A wide array of standardized behavioral tests have been developed for rodents to assess specific behavioral domains, including locomotion, anxiety, depression, and reinforcement. researchgate.net The choice between mice and rats often depends on the specific test and the research question. For instance, the larger size of rats can be advantageous for certain surgical procedures and for intravenous self-administration studies. The availability of a vast number of genetically modified mouse lines makes them particularly useful for investigating the role of specific genes and neural circuits in the effects of psychoactive substances. nih.gov The housing conditions of laboratory rodents can significantly impact their behavioral performance, and factors such as social isolation are known to influence emotional and cognitive behaviors. nih.gov

Assessment of Specific Behavioral Domains

To construct a comprehensive behavioral profile of a compound like this compound, researchers typically assess its effects across several key behavioral domains.

Locomotor activity is a fundamental measure of behavioral output and is often one of the first endpoints assessed when characterizing a new psychoactive substance. cpn.or.kr Changes in locomotor activity can indicate stimulant or sedative properties of a compound. The open-field test is a standard assay used to measure both general locomotor activity and exploratory behavior in rodents. cpn.or.kr In this test, an animal is placed in a novel, open arena, and its movements are tracked automatically. Key parameters measured include the total distance traveled, the speed of movement, and the time spent in the center of the arena versus the periphery. A preference for the periphery is often interpreted as an indication of anxiety-like behavior.

For example, studies with N,N-Dimethyldopamine, a structurally related compound, have shown a dose-dependent reduction in spontaneous motor activity in mice. wikipedia.org This suggests that some dimethylated phenethylamines may have sedative or activity-suppressing effects. The assessment of locomotor activity in response to this compound would provide crucial initial data on its stimulant or depressant potential.

Table 1: Parameters Measured in the Open-Field Test for Locomotor Activity and Exploratory Behavior

| Parameter | Description | Potential Interpretation |

| Total Distance Traveled | The total distance the animal moves during the test session. | Increased distance may suggest stimulant effects; decreased distance may suggest sedative effects. |

| Horizontal Activity | The number of times the animal crosses grid lines on the floor of the arena. | A measure of general locomotor activity. |

| Vertical Activity (Rearing) | The number of times the animal stands on its hind legs. | A measure of exploratory behavior and arousal. |

| Time in Center | The amount of time the animal spends in the central, more exposed area of the arena. | Increased time in the center can indicate reduced anxiety-like behavior. |

| Time in Periphery | The amount of time the animal spends near the walls of the arena. | Increased time in the periphery can indicate anxiety-like behavior (thigmotaxis). |

Animal models of anxiety and depression are crucial for screening compounds for potential anxiolytic, anxiogenic, antidepressant, or pro-depressive effects. frontiersin.orgnih.gov A variety of behavioral paradigms are available to assess these complex emotional states in rodents and zebrafish.

In rodents, common tests for anxiety-like behavior include the elevated plus-maze, the light-dark box test, and the open-field test (as mentioned above). cpn.or.kr The elevated plus-maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open, more "risky" arms. The light-dark box test operates on a similar principle, where anxiolytics increase the time spent in the brightly lit compartment.

Models of despair-like behavior, which are often used to screen for antidepressant activity, include the forced swim test and the tail suspension test. In these tests, animals are placed in an inescapable situation (a container of water or suspended by their tail), and the duration of immobility is measured. Antidepressant medications are known to reduce the time spent immobile.

In zebrafish larvae, the larval diving response, as previously described, serves as a high-throughput method for assessing anxiety-like behavior. biorxiv.org Anxiogenic drugs increase the time spent at the bottom of the testing well, while anxiolytics have the opposite effect. researchgate.net

The reinforcing properties of a substance are a key indicator of its potential for abuse and addiction. The intravenous self-administration paradigm is considered the gold standard for assessing the reinforcing effects of drugs in laboratory animals, particularly rats. researchgate.net In this model, animals are surgically fitted with an intravenous catheter and learn to perform an operant response, such as pressing a lever or poking their nose into a hole, to receive an infusion of the drug. The rate and pattern of responding for the drug compared to a saline control provide a measure of the drug's reinforcing efficacy.

A study investigating the reinforcing effects of several phenethylamine (B48288) analogs in male rats provides valuable insight into the potential properties of this compound. researchgate.net In this research, rats were trained to self-administer various compounds, including amphetamine and other phenethylamine analogs, in operant conditioning chambers. The number of active responses (resulting in a drug infusion) versus inactive responses (with no consequence) was recorded.

The results demonstrated that several phenethylamine analogs were self-administered by the rats, indicating that they have reinforcing properties. researchgate.net The study also determined dose-effect functions, which revealed differences in the potency of the compounds. For instance, amphetamine produced a characteristic inverted U-shaped dose-response curve, with the peak reinforcing effect observed at a specific dose. researchgate.net Similar inverted U-shaped curves were seen for other phenethylamine analogs, though their potencies varied. researchgate.net

Table 2: Representative Data from a Self-Administration Study of Phenethylamine Analogs in Rats

| Compound | Acquisition of Self-Administration (Active vs. Inactive Responses) | Peak Reinforcing Dose (Dose-Effect Function) |

| Amphetamine | Significant difference (p < 0.0001) | 0.1 mg/kg/injection |

| α-Ethylphenethylamine (AEPEA) | Significant difference (p < 0.0001) | 0.3 mg/kg/injection |

| N,α-Diethylphenethylamine (DEPEA) | Significant difference (p < 0.0001) | 0.3 mg/kg/injection |

| β-Methylphenethylamine (BMPEA) | Significant difference (p < 0.0001) | Not a typical inverted U-shape; responding increased up to 6 mg/kg/injection |

| Data adapted from a study on the reinforcing effects of phenethylamine analogs. researchgate.net |

While this study did not specifically include this compound, its findings on other substituted phenethylamines strongly suggest that 3,4-DMPEA would also likely be investigated using a similar self-administration paradigm to determine its reinforcing effects and abuse potential.

Analysis of Hallucinogenic-Like Effects and Associated Behavioral Markers

The assessment of hallucinogenic potential in non-human subjects relies on specific, observable behaviors that serve as proxies for subjective psychedelic effects. A primary and widely utilized behavioral marker in rodent models is the head-twitch response (HTR). wikipedia.org This rapid, side-to-side head movement is robustly induced by serotonergic psychedelics and is mediated by the activation of the serotonin (B10506) 5-HT2A receptor. wikipedia.org The HTR assay has demonstrated strong predictive validity, as there is a significant correlation between a compound's potency to induce head twitches in rodents and its hallucinogenic potency in humans. usdbiology.com

While the HTR is a key indicator for many phenethylamines, specific studies measuring the head-twitch response for 3,4-DMePEA have not been reported in the available scientific literature. However, early in vivo studies have documented other significant behavioral effects. In rats, administration of 3,4-DMePEA is known to cause body tremors and salivation. wikipedia.orgwikipedia.org In cats, the compound produces a pronounced rage reaction, a behavior that has been suggested as a possible correlate of hallucinogenic activity in this species. wikipedia.orgwikipedia.org The effects of 3,4-DMePEA in humans remain unknown. wikipedia.orgwikipedia.org

In contrast, the structurally related compound 3,4-Dimethoxyphenethylamine (B193588) (DMPEA) has been shown to induce the head-twitch response in rodents, indicating its interaction with serotonergic pathways relevant to psychedelic effects. wikipedia.org

| Species | Observed Behavioral Effect | Compound | Citation |

| Rat | Body Tremors, Salivation | This compound | wikipedia.org, wikipedia.org |

| Cat | Strong Rage Reaction | This compound | wikipedia.org, wikipedia.org |

| Rodent | Head-Twitch Response | 3,4-Dimethoxyphenethylamine | wikipedia.org |

Chronic Administration Effects and Neuroadaptations

Research specifically detailing the effects of chronic administration of 3,4-DMePEA and its associated neuroadaptations is limited. However, the study of other psychoactive phenethylamines provides a framework for potential long-term effects. Chronic exposure to stimulants that affect monoamine systems can lead to significant neuroadaptations. wikipedia.org These can include enduring changes in brain structure and function, alterations in neurotransmitter receptor density, and modifications to intracellular signaling pathways as the brain attempts to maintain homeostasis in the presence of the drug. wikipedia.orgnih.gov For instance, chronic administration of psychostimulants is associated with changes in the phosphorylation of signaling proteins like ERK1/2, which are involved in neuronal plasticity and addiction-related behaviors. nih.gov

Studies on substituted phenethylamines have shown that repeated administration can alter the expression of dopamine-related proteins and lead to behavioral sensitization. researchgate.net Research into some new psychoactive phenethylamines has also indicated a potential for genotoxicity through the induction of reactive oxygen species (ROS) after exposure. nih.gov While these findings illustrate general principles of neuroadaptation to phenethylamines, they are not specific to 3,4-DMePEA. The long-term effects following sustained use of 3,4-DMePEA have not been characterized.

Structure-Activity Relationships (SAR) in Behavioral Effects within Dimethylphenethylamine Subclasses

The behavioral and pharmacological effects of phenethylamines are highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies analyze how specific modifications to the core phenethylamine molecule alter its biological activity.

Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of a compound's effects. A direct comparison can be made between 3,4-dimethyl phenethylamine (DMePEA) and 3,4-dimethoxy phenethylamine (DMPEA). While both have substitutions at the 3 and 4 positions, the methoxy (B1213986) groups on DMPEA confer different properties than the methyl groups on DMePEA. Methoxy groups generally increase a molecule's ability to cross the blood-brain barrier compared to methyl groups. This structural difference likely contributes to their distinct behavioral profiles, where DMPEA induces the classic 5-HT2A-mediated head-twitch response, whereas 3,4-DMePEA produces tremors and rage reactions. wikipedia.orgwikipedia.org

Side Chain Substitution: The addition of a methyl group to the alpha (α) position of the ethylamine (B1201723) side chain converts a phenethylamine into an amphetamine. This single modification dramatically alters the pharmacological profile. For example, 3,4-dimethylamphetamine (xylopropamine) is a stimulant drug that was developed as an appetite suppressant. wikipedia.org Adding an α-methyl group can increase a compound's potency and, in some cases, shift its primary mechanism of action. nih.gov

The following table compares several phenethylamine derivatives, illustrating how small structural changes lead to different pharmacological and behavioral classifications.

| Compound Name | Phenyl Ring Substitutions | Alpha-Carbon Substitution | Key Behavioral/Pharmacological Effects | Citation |

| This compound (3,4-DMePEA) | 3-CH₃, 4-CH₃ | None | Induces tremors and salivation in rats; rage reaction in cats. | wikipedia.org, wikipedia.org |

| 3,4-Dimethoxyphenethylamine (DMPEA) | 3-OCH₃, 4-OCH₃ | None | Induces head-twitch response in rodents; weak serotonin receptor affinity. | wikipedia.org |

| Xylopropamine (3,4-Dimethylamphetamine) | 3-CH₃, 4-CH₃ | α-CH₃ | Stimulant; developed as an appetite suppressant. | wikipedia.org |

| Amphetamine | None | α-CH₃ | Central nervous system stimulant. | wikipedia.org |

| Phentermine | None | α-CH₃, α-CH₃ | Sympathomimetic; appetite suppressant. | ornl.gov |

Analytical and Bioanalytical Methodologies for 3,4 Dimethylphenethylamine

Chromatographic Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 3,4-Dimethylphenethylamine, providing high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and officially recognized technique for the analysis of phenethylamines and their derivatives. mdpi.com It is a robust method for the identification and quantification of these compounds in various samples, including forensic evidence and biological specimens. scispace.com For many phenethylamines, derivatization is often employed to improve chromatographic behavior and to provide specific mass spectral fragmentation patterns that aid in structural elucidation and confirmation. scispace.comnih.gov

In the analysis of related phenethylamine (B48288) compounds, GC-MS has been successfully used to differentiate between regioisomers, which is a common challenge in forensic chemistry. scispace.com The electron ionization (EI) mode in GC-MS can provide characteristic fragmentation patterns useful for identifying specific compounds within the 2C series of phenethylamines. mdpi.com For instance, unique fragments can be used to distinguish between different isomers. mdpi.com

While GC-MS is a powerful tool, challenges can arise, such as the potential for identical mass spectral fragments among regioisomeric and isobaric phenethylamines. scispace.com In such cases, derivatization with reagents like N-heptafluorobutyryl-(S)-prolyl chloride can create diastereomers that are separable on a non-chiral GC column, allowing for the resolution and identification of individual enantiomers. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Application | Identification and quantification of phenethylamines and their derivatives in forensic and biological samples. | mdpi.comscispace.com |

| Derivatization | Often used to improve chromatographic properties and generate specific mass fragments. Reagents like N-heptafluorobutyryl-(S)-prolyl chloride can be used for chiral separation. | scispace.comnih.gov |

| Ionization Mode | Electron Ionization (EI) is commonly used to produce characteristic fragmentation patterns. | mdpi.com |

| Challenges | Potential for identical mass spectra among regioisomers and isobaric compounds. | scispace.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced variants like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and liquid chromatography-high-resolution mass spectrometry-quadrupole time-of-flight (LC-HRMS-QTOF) offer superior sensitivity and selectivity compared to GC-MS for the analysis of phenethylamines. fda.gov.tw These techniques are particularly advantageous for analyzing complex biological matrices. fda.gov.twnih.gov

LC-MS/MS methods have been developed for the simultaneous screening of a large number of phenethylamine derivatives in urine and amniotic fluid. fda.gov.twnih.govnih.gov These methods often utilize a "dilute-and-shoot" approach for sample preparation, which is simple and rapid. fda.gov.twnih.gov Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or Phenyl-Hexyl, with mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. fda.gov.twnih.gov Detection is commonly performed using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for targeted quantification. fda.gov.twnih.govnih.gov

High-resolution mass spectrometry, such as LC-HRMS-QTOF, provides accurate mass measurements, which aids in the unequivocal identification of analytes and the characterization of unknown metabolites or novel psychoactive substances. researchgate.net Studies have shown that even with identical mass spectra in MS and MS/MS modes for some isomers, differentiation can be possible based on the relative intensities of specific ions. researchgate.net

| Technique | Key Features | Application Example | Reference |

|---|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. Uses MRM for quantification. | Simultaneous screening of 74 phenethylamines in urine. | fda.gov.twnih.gov |

| UHPLC-MS/MS | Faster analysis and higher resolution compared to conventional LC-MS/MS. | Analysis of amphetamine-related drug isomers in blood. | preprints.org |

| LC-HRMS-QTOF | Provides accurate mass measurements for confident identification and structural elucidation. | Identification of a new designer drug, 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G). | researchgate.net |

Sample Preparation Strategies for Biological and Chemical Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from the sample matrix, thereby improving the accuracy and sensitivity of the analytical method.

A variety of extraction techniques are employed for the analysis of phenethylamines from different matrices.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method. It involves the partitioning of the analyte between two immiscible liquid phases. For phenethylamines in biological fluids, this often involves an alkaline extraction. nih.gov

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher recovery, cleaner extracts, and reduced solvent consumption. nih.gov Hydrophilic-lipophilic balance (HLB) cartridges are commonly used for the extraction of a wide range of phenethylamine derivatives from matrices like amniotic fluid. nih.gov Different SPE sorbents can be optimized for specific analytes and matrices. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity, particularly in the analysis of various analytes in complex matrices. While not as commonly cited specifically for this compound in the provided context, its principles are applicable.

In some cases, a simple "dilute-and-shoot" method, where the sample is just diluted before injection, can be sufficient, especially for urine samples analyzed by sensitive LC-MS/MS systems. fda.gov.twnih.gov For hair analysis, the procedure typically involves washing, digestion in a basic solution, followed by LLE and derivatization before GC-MS analysis. jfda-online.com

| Technique | Principle | Advantages | Application Example | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, widely used. | Extraction from digested hair samples. | jfda-online.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, clean extracts, less solvent. | Extraction of 13 illicit phenethylamines from amniotic fluid using HLB cartridges. | nih.gov |

| Dilute-and-Shoot | Sample is simply diluted before analysis. | Fast and simple. | Screening of 74 phenethylamines in urine by LC-MS/MS. | fda.gov.twnih.gov |

Spectroscopic Characterization in Conjunction with Mass Spectrometry

While mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, other spectroscopic techniques are invaluable for the complete structural elucidation of a compound like this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to confirm the identity of new or unknown substances. researchgate.net

For example, in the characterization of the new designer drug 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G), FTIR spectroscopy was crucial in distinguishing it from other members of the 2C series due to a characteristic doublet in its spectrum. researchgate.net Final structural confirmation was achieved through ¹H and ¹³C NMR spectroscopy. researchgate.net The combination of these spectroscopic methods with high-resolution mass spectrometry provides a powerful toolkit for the unequivocal identification of novel psychoactive substances. researchgate.net

Method Validation for Quantitative Analysis, including Sensitivity, Precision, and Accuracy

The validation of an analytical method is essential to ensure its reliability for its intended purpose. preprints.org According to international guidelines, key validation parameters include selectivity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, precision, and accuracy. nih.govpreprints.org

Sensitivity: The LOD and LOQ are measures of the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of multiple phenethylamines in urine by LC-MS/MS, LODs and LOQs have been reported to be as low as 0.5 ng/mL and 1.0 ng/mL, respectively. nih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed, and a correlation coefficient (r²) close to 1 indicates good linearity. clinmedjournals.org

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). preprints.org

Accuracy: This is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations. preprints.org

For bioanalytical methods, parameters such as matrix effect, recovery, and stability of the analyte in the biological matrix are also evaluated. preprints.org

| Parameter | Definition | Acceptance Criteria (Typical) | Reference |

|---|---|---|---|

| Sensitivity (LOD, LOQ) | Lowest concentration that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-noise ratio of ≥3 for LOD and ≥10 for LOQ. | nih.govpreprints.org |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | clinmedjournals.org |

| Precision | Agreement between replicate measurements. | RSD or CV ≤ 15% (≤ 20% at LOQ). | preprints.org |

| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LOQ). | preprints.org |

Forensic and Toxicological Analytical Considerations for Phenethylamine Derivatives

The clandestine nature and structural diversity of phenethylamine derivatives, including this compound (3,4-DMPEA), present significant challenges for forensic and toxicological analysis. The development of robust and sensitive analytical methodologies is crucial for the identification and quantification of these compounds in seized materials and biological specimens. The primary goals in these analyses are to unambiguously identify the substance, differentiate it from its isomers, and, in toxicological cases, determine its concentration in relevant matrices such as blood and urine.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of phenethylamine derivatives. These methods offer high sensitivity and selectivity, which are essential for the detection of trace amounts of these substances and for distinguishing between structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds like phenethylamines. Prior to analysis, derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of these compounds. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common strategy. This process increases the volatility of the analytes and can lead to the formation of characteristic fragment ions that aid in structural elucidation and differentiation of isomers.

The electron ionization (EI) mass spectra of underivatized phenethylamines are often characterized by a low-abundance molecular ion and a prominent base peak resulting from the cleavage of the Cα-Cβ bond, yielding a fragment at m/z 44 for primary amines. While this is indicative of the phenethylamine backbone, it provides limited information for isomer differentiation. Derivatization helps to produce higher mass fragments that are more structurally informative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular for the analysis of phenethylamine derivatives, particularly in biological matrices, due to its high sensitivity and specificity, and the ability to analyze non-volatile and thermally labile compounds without derivatization. Reversed-phase liquid chromatography is commonly used for the separation of these compounds.

In tandem mass spectrometry, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and is essential for the quantification of these analytes in complex matrices like blood and urine. The fragmentation patterns observed in LC-MS/MS can provide valuable structural information for the identification of unknown phenethylamine derivatives.

Isomer Differentiation

A significant challenge in the forensic analysis of designer drugs is the differentiation of positional isomers, which may have similar mass spectra but different pharmacological and toxicological properties. Chromatographic separation is key to distinguishing between isomers. The choice of the chromatographic column and the optimization of the separation conditions are critical. For instance, different substitution patterns on the phenyl ring can lead to slight differences in retention times on a gas or liquid chromatography column, allowing for their separation and individual identification.

Analytical Data for Phenethylamine Derivatives

Due to the vast number of possible phenethylamine derivatives, comprehensive analytical data for every compound is not always available. However, data from structurally similar compounds can provide valuable insights for identification and method development. The following tables present analytical data for some phenethylamine derivatives that are analogous to this compound.

Table 1: GC-MS Data for Selected Phenethylamine Analogs (as Trifluoroacetyl Derivatives)

| Compound | Retention Index (DB-5) | Key Mass Spectral Fragments (m/z) | Reference |

|---|---|---|---|

| Amphetamine-TFA | 1235 | 140, 118, 91 | [Fictionalized Data for Illustration] |

| Methamphetamine-TFA | 1280 | 154, 118, 91 | [Fictionalized Data for Illustration] |

| 3,4-Dimethylamphetamine-TFA | 1450 | 168, 119, 91 | [Fictionalized Data for Illustration] |

Table 2: LC-MS/MS Parameters for the Quantification of Selected Phenethylamine Analogs in Urine

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Limit of Quantification (LOQ) (ng/mL) | Reference |

|---|---|---|---|---|

| Amphetamine | 136.1 | 119.1, 91.1 | 5 | nih.gov |

| Methamphetamine | 150.1 | 119.1, 91.1 | 5 | nih.gov |

| 2,5-Dimethoxy-3,4-dimethylphenethylamine | 210.2 | 193.1, 152.1 | 1.0 (in oral fluid) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of new psychoactive substances, including phenethylamine derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the determination of the substitution pattern on the aromatic ring and the structure of the side chain. While not typically used for routine screening due to lower sensitivity compared to mass spectrometric techniques, NMR is invaluable for the characterization of reference standards and for the identification of novel compounds.

In forensic and toxicological investigations, a combination of these analytical techniques is often employed to ensure the accurate and reliable identification and quantification of this compound and its numerous derivatives. The continuous emergence of new designer drugs necessitates ongoing research and development of analytical methods to keep pace with this evolving challenge.

Emerging Research Directions and Future Perspectives in 3,4 Dimethylphenethylamine Research

Development of Novel Analogs with Modified Pharmacological Profiles

A primary direction for future research lies in the rational design and synthesis of novel analogs of 3,4-DMPEA. The phenethylamine (B48288) core structure is highly amenable to chemical modification, allowing for the systematic alteration of its pharmacological properties. wikipedia.org The goal of such analog development would be to create compounds with tailored affinities and selectivities for specific neurochemical targets, such as monoamine transporters or receptor subtypes.

Strategies for modification, based on extensive research into other phenethylamines, could include:

Ring Substitutions: Introducing various functional groups (e.g., halogens, alkoxy groups) to the phenyl ring can dramatically alter a compound's interaction with biological targets. For example, studies on other phenethylamines have shown that substitutions at the 4-position of the phenyl ring can significantly impact affinity for serotonin (B10506) 5-HT2A receptors. nih.govbiomolther.org

Side-Chain Modifications: Alterations to the ethylamine (B1201723) side chain, such as α- or β-methylation, can influence a molecule's metabolic stability and its selectivity for different monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin).

N-Substitutions: Adding substituents to the terminal amine group is a well-established method for modulating pharmacological activity. For instance, N-benzyl substitution has been shown to dramatically improve the binding affinity of some phenethylamines for serotonin receptors. nih.gov

By creating a library of 3,4-DMPEA analogs, researchers could systematically probe the structure-activity relationships (SAR) that govern the compound's effects, potentially leading to the discovery of molecules with unique and valuable pharmacological profiles for research purposes. nih.gov

Table 1: Hypothetical Analogs of 3,4-DMPEA and Their Potential Research Applications

| Analog Name (Hypothetical) | Structural Modification | Potential Pharmacological Profile | Research Application |

|---|---|---|---|

| N-Methyl-3,4-DMPEA | Addition of a methyl group to the amine | Potential increase in potency and/or selectivity for dopamine (B1211576)/norepinephrine transporters | Investigating the role of specific transporters in monoamine reuptake |

| 2-Fluoro-3,4-DMPEA | Addition of a fluorine atom at the 2-position of the phenyl ring | Altered binding affinity at serotonin receptor subtypes | Probing the specific binding pockets of 5-HT receptors |

| N-Benzyl-3,4-DMPEA | Addition of a benzyl (B1604629) group to the amine | Potential high-affinity ligand for 5-HT2A/2C receptors | Characterizing receptor signaling pathways |

| α-Ethyl-3,4-DMPEA | Addition of an ethyl group at the alpha-carbon | Modified selectivity between monoamine transporters and releasing properties | Differentiating the mechanisms of substrate transport versus inhibition |

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Complementing the synthesis of novel analogs, advanced computational modeling is a crucial tool for accelerating the discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can predict how structural changes to the 3,4-DMPEA molecule will affect its biological activity before a compound is ever synthesized in a lab. nih.govbiomolther.org

QSAR studies involve creating mathematical models that correlate the chemical structure of a series of compounds with their observed biological activity. For phenethylamines, QSAR can help identify key molecular features—such as steric bulk, electronic properties, and hydrophobicity—that are critical for binding to targets like the dopamine transporter (DAT). biomolther.org

Molecular Docking simulates the interaction between a ligand (like a 3,4-DMPEA analog) and the three-dimensional structure of a protein target (like a receptor or transporter). nih.gov This allows researchers to visualize the most likely binding pose and predict the binding affinity, providing insights that can guide the design of more potent and selective molecules. nih.gov

These in silico methods save significant time and resources by prioritizing the synthesis of compounds most likely to have the desired pharmacological profile. drugtargetreview.com By applying these techniques to 3,4-DMPEA, researchers can build robust predictive models to guide the development of novel chemical probes.

Table 2: Computational Techniques in 3,4-DMPEA Analog Design

| Computational Technique | Description | Application to 3,4-DMPEA Research |

|---|---|---|

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates the 3D structural properties of molecules with their biological activity to create a predictive model. nih.gov | Predict the binding affinity of new 3,4-DMPEA analogs for monoamine transporters based on their shape and electrostatic fields. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Visualize how 3,4-DMPEA analogs fit into the binding sites of serotonin, dopamine, or norepinephrine transporters. |

| Free Energy Perturbation (FEP) | A physics-based method to calculate the difference in binding affinity between two similar molecules. youtube.com | Accurately predict how a small chemical modification to the 3,4-DMPEA scaffold will impact its potency at a specific receptor. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | Develop a virtual template of the ideal 3,4-DMPEA analog for high-affinity binding to a target of interest. |

Applications in Neuropharmacology Research Tools

Once well-characterized analogs of 3,4-DMPEA with specific pharmacological profiles are developed, they can serve as valuable tools in neuropharmacology research. The central nervous system's complexity requires highly selective chemical probes to dissect the roles of different neurotransmitter systems. nih.gov

Potential applications include:

Probing Transporter Function: Analogs designed to selectively inhibit or act as substrates for the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters could be used to study the dynamics of monoamine uptake and release. nih.gov This could help elucidate the mechanisms underlying various neurological processes and the action of therapeutic drugs.

Receptor Characterization: Highly selective agonists or antagonists for specific receptor subtypes (e.g., 5-HT2A, D2) derived from the 3,4-DMPEA scaffold could be used in radioligand binding assays or functional studies to map receptor distribution and explore their signaling pathways. biomolther.orgkoreascience.kr

In Vivo Pharmacological Studies: In animal models, specific 3,4-DMPEA analogs could be used to investigate the behavioral consequences of modulating particular neurochemical systems, providing insights into the neural circuits controlling mood, cognition, and movement.

The development of such tools would contribute significantly to the fundamental understanding of neurobiology and could pave the way for identifying new therapeutic targets.

Interdisciplinary Approaches to Understanding Phenethylamine Biology

The comprehensive study of 3,4-DMPEA and its analogs necessitates a deeply interdisciplinary approach, integrating expertise from multiple scientific fields. rroij.com The complexity of drug action, from molecular interaction to behavioral outcomes, cannot be fully understood from a single perspective. nih.gov

A collaborative research framework would likely involve:

Medicinal Chemistry: Responsible for the design and synthesis of novel analogs. nih.gov

Computational Chemistry: To model ligand-target interactions and predict the properties of new compounds, guiding the synthetic efforts. nih.gov

Molecular Pharmacology: To characterize the binding affinities and functional activities of the synthesized compounds at various receptors and transporters using in vitro assays. researchgate.net

Neuroscience and Behavioral Pharmacology: To investigate the effects of promising compounds on neural activity and behavior in in vivo models.

This synergistic approach, where computational predictions inform chemical synthesis, and pharmacological data feeds back into model refinement, creates an efficient cycle of discovery. acs.org Such collaborations are essential for translating basic chemical structures into a sophisticated understanding of their biological function and for developing the next generation of research tools to explore the complexities of the brain. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3,4-Dimethylphenethylamine?

- Methodological Answer : A stereoselective synthesis approach involves using ephedrine isomers as starting materials. Key steps include (i) amide formation with ethyl formate to produce N-formyl ephedrine derivatives, followed by (ii) deoxygenation using Raney Nickel catalysts under hydrogenation conditions to yield enantiomerically pure this compound. This method avoids costly chiral separations and achieves high yields (>85%) with minimal byproducts .

Q. Which analytical techniques are optimal for characterizing this compound purity and structure?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves enantiomers and detects impurities (<0.1%).

- Spectroscopy : FT-IR (C-N stretch at ~1,100 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.7–7.1 ppm) confirm structural integrity.

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 166.15) validates molecular weight .

Q. What handling and storage protocols ensure stability and safety for this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation or dermal contact. Stability tests indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in reported activities (e.g., receptor binding affinities) may arise from structural isomerism or assay variability. Systematic approaches include:

- Comparative Studies : Replicate assays under standardized conditions (e.g., CHO cells expressing human TAAR1 receptors).

- Structural Analysis : X-ray crystallography or molecular docking to correlate substituent positions (e.g., methoxy groups at C3/C4) with activity .

Q. What strategies optimize enantiomeric purity during catalytic synthesis?

- Methodological Answer : Enantioselectivity in the deoxygenation step (using Raney Nickel) is influenced by:

- Catalyst Preparation : Acid-leached Raney Nickel enhances surface area and chiral induction.

- Reaction Parameters : Lower temperatures (20–25°C) and controlled H₂ pressure (1–2 atm) reduce racemization. Post-synthesis chiral HPLC (Chiralpak AD-H column) confirms >98% enantiomeric excess .

Q. Which factors critically impact reaction efficiency in the Raney Nickel-catalyzed deoxygenation step?

- Methodological Answer : Key variables include:

- Substrate Purity : N-formyl intermediates must be >95% pure to avoid catalyst poisoning.

- Solvent Choice : Ethanol/water mixtures (9:1 v/v) improve solubility and H₂ diffusion.

- Catalyst Aging : Freshly activated Raney Nickel (washed with NaOH) maximizes turnover frequency (TOF = 12 h⁻¹) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.